7-hydroxy-2-(4-nitrophenyl)-3-(o-tolyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromen-4-one core with hydroxy, methylphenyl, and nitrophenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with 4-hydroxycoumarin under basic conditions, followed by nitration and subsequent cyclization to form the chromen-4-one core. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological activity. The chromen-4-one core can interact with enzymes and receptors, modulating their function and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(2-methylphenyl)-4H-chromen-4-one: Lacks the nitro group, which may result in different biological activities.
7-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one: Lacks the methylphenyl group, affecting its chemical properties and reactivity.
3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one: Lacks the hydroxy group, which may alter its interaction with biological targets.
Uniqueness
The presence of both hydroxy and nitro groups in 7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H15NO5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C22H15NO5/c1-13-4-2-3-5-17(13)20-21(25)18-11-10-16(24)12-19(18)28-22(20)14-6-8-15(9-7-14)23(26)27/h2-12,24H,1H3 |
InChI Key |
MBKDFFZSXMJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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